molecular formula C23H26N2O4 B2800213 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-70-6

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2800213
CAS No.: 869078-70-6
M. Wt: 394.471
InChI Key: YVOIRAHRDZNMPJ-STZFKDTASA-N
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Description

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is studied for its potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic uses.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its efficacy, safety, and mechanism of action are key areas of research.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions are used to introduce the hydroxy group at the 6th position.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Formation of the Methoxybenzylidene Group: This involves condensation reactions with methoxybenzaldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can target the benzylidene group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to alcohols or alkanes.

Mechanism of Action

The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings but different aromatic systems.

    Methoxybenzylidene Compounds: Compounds with methoxybenzylidene groups but different core structures.

Uniqueness

The uniqueness of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(29-23(18)19)14-16-4-6-17(28-2)7-5-16/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOIRAHRDZNMPJ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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